molecular formula C17H36O4Si B6590775 Allyloxyundecyltrimethoxysilane CAS No. 1196453-35-6

Allyloxyundecyltrimethoxysilane

Cat. No.: B6590775
CAS No.: 1196453-35-6
M. Wt: 332.5 g/mol
InChI Key: IJCWCSRPVHCXOJ-UHFFFAOYSA-N
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Description

Allyloxyundecyltrimethoxysilane: is an organosilane compound with the molecular formula C17H36O4Si . It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in surface modification and functionalization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyloxyundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyltrimethoxysilane with allyl alcohol in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and vacuum distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Allyloxyundecyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Allyloxyundecyltrimethoxysilane is widely used in the field of surface chemistry for the functionalization of surfaces. It is employed to modify the surface properties of materials such as glass , metals , and polymers , enhancing their adhesion, hydrophobicity, and chemical resistance .

Biology: In biological research, this compound is used to immobilize biomolecules on surfaces for applications in biosensors and biochips . The compound’s ability to form stable siloxane bonds with oxide surfaces makes it ideal for creating functionalized surfaces for biological assays .

Medicine: The compound is also explored for its potential in drug delivery systems. Its ability to modify the surface of nanoparticles can improve the stability and targeting of drug-loaded nanoparticles, enhancing their therapeutic efficacy .

Industry: In industrial applications, this compound is used as a coupling agent in the production of composite materials . It improves the interfacial adhesion between the organic and inorganic components, resulting in materials with superior mechanical properties .

Mechanism of Action

The mechanism of action of allyloxyundecyltrimethoxysilane involves the formation of covalent bonds with surface hydroxyl groups. The methoxy groups of the compound hydrolyze to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .

Comparison with Similar Compounds

  • 3-Aminopropyltriethoxysilane (APTES)
  • 3-Mercaptopropyltrimethoxysilane (MPTMS)
  • Glycidyloxypropyltrimethoxysilane (GOPS)

Comparison: Allyloxyundecyltrimethoxysilane is unique due to its long alkyl chain and allyl functional group, which provide distinct hydrophobic and reactive properties. Compared to APTES, which is commonly used for amine functionalization, this compound offers better hydrophobicity and flexibility. MPTMS, with its thiol group, is more suited for applications requiring thiol functionalization, while GOPS is preferred for epoxy functionalization .

Properties

IUPAC Name

trimethoxy(11-prop-2-enoxyundecyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4Si/c1-5-15-21-16-13-11-9-7-6-8-10-12-14-17-22(18-2,19-3)20-4/h5H,1,6-17H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCWCSRPVHCXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCOCC=C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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